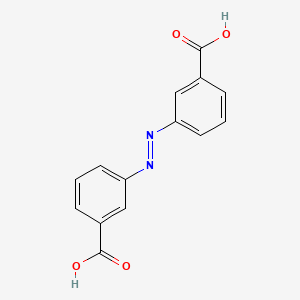
4-(furan-2-yl)pyridine
Vue d'ensemble
Description
4-(furan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a furan ring at the fourth position
Mécanisme D'action
Target of Action
It’s known that pyridine and furan derivatives have been found in many bioactive compounds . These compounds have been shown to interact with biological targets through hydrogen bonding or lipophilic contacts .
Mode of Action
It’s known that furan and pyridine derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of organoboron reagents with electrophilic organic groups, forming new carbon-carbon bonds .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that furan and pyridine derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Analyse Biochimique
Biochemical Properties
4-(2-Furyl)pyridine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as topoisomerase I and II. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cytotoxic effects on cancer cells . Additionally, 4-(2-Furyl)pyridine interacts with various proteins and biomolecules, influencing their function and stability. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .
Cellular Effects
4-(2-Furyl)pyridine exhibits notable effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, 4-(2-Furyl)pyridine influences cell signaling pathways, including those involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(2-Furyl)pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and leading to the accumulation of DNA damage . The compound also interacts with transcription factors, altering gene expression patterns and affecting cellular responses to stress and damage. Additionally, 4-(2-Furyl)pyridine can modulate the activity of signaling proteins, influencing pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Furyl)pyridine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that 4-(2-Furyl)pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 4-(2-Furyl)pyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 4-(2-Furyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.
Metabolic Pathways
4-(2-Furyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4-(2-Furyl)pyridine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
4-(2-Furyl)pyridine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-yl)pyridine typically involves the condensation of furfural with pyridine derivatives. One common method is the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(furan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, organometallic reagents, and bases.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(furan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparaison Avec Des Composés Similaires
- 2-(2-Furyl)pyridine
- 3-(2-Furyl)pyridine
- 4-(2-Thienyl)pyridine
Comparison: 4-(furan-2-yl)pyridine is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .
Propriétés
IUPAC Name |
4-(furan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCBMREQURXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343383 | |
| Record name | Pyridine, 4-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-04-3 | |
| Record name | 4-(2-Furanyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-FURANYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



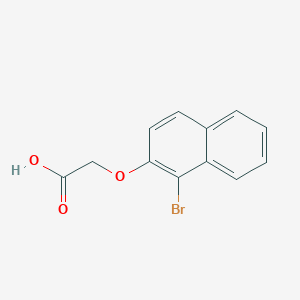
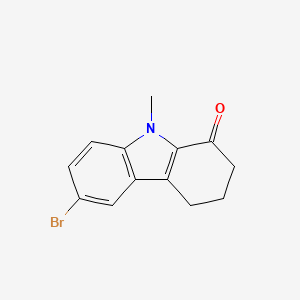

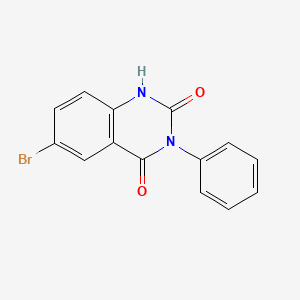
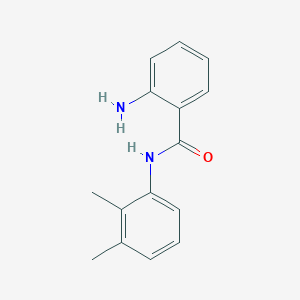
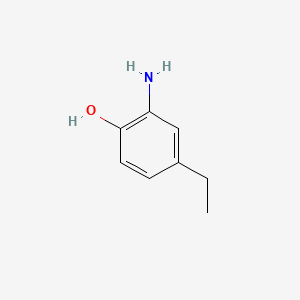
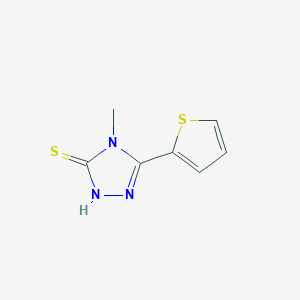
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)
